From marine animal Axinella sp.

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

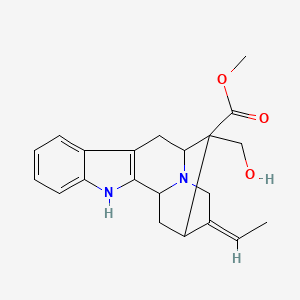

The marine sponge Axinella sp. is a rich source of bioactive compounds, including alkaloids, triterpenoids, steroids, and diketopiperazines . Among these, debromohymenialdisine and hymenialdisine are notable for their pharmacological activities, such as treating osteoarthritis and Alzheimer’s disease . These compounds have garnered significant interest due to their diverse biological activities, including anti-cancer, antibacterial, anti-inflammatory, and neuroprotective properties .

Vorbereitungsmethoden

The preparation of compounds from Axinella sp. involves several steps. Initially, the marine sponges are extracted with ethanol (90%), and the ethanol is evaporated to obtain a syrupy residue . This residue is then suspended in distilled water and fractionated using petroleum ether, ethyl acetate, and n-butanol . Further purification is achieved through chromatographic techniques, including silica gel, Sephadex LH-20, and ODS HPLC . The isolated compounds are then characterized using spectroscopic methods such as HR-ESI-MS, 1D and 2D NMR .

Analyse Chemischer Reaktionen

Compounds from Axinella sp. undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are often secondary metabolites with significant bioactivities . For example, diketopiperazines isolated from Axinella sp. exhibit antimicrobial, antitumor, and antiviral activities .

Wissenschaftliche Forschungsanwendungen

Compounds derived from Axinella sp. have numerous scientific research applications. In chemistry, they are used as models for synthesizing new bioactive molecules . In biology, these compounds help study cellular processes and interactions . In medicine, they are investigated for their potential therapeutic effects, such as treating cancer, bacterial infections, and neurodegenerative diseases . Industrially, these compounds are explored for their potential use in developing new drugs and biotechnological applications .

Wirkmechanismus

The mechanism of action of compounds from Axinella sp. involves their interaction with specific molecular targets and pathways . For instance, debromohymenialdisine and hymenialdisine act as cyclin-dependent kinase inhibitors, which play a crucial role in regulating the cell cycle . By inhibiting these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, they exhibit anti-inflammatory effects by modulating the activity of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Compounds from Axinella sp. are unique due to their diverse bioactivities and complex structures . Similar compounds include those derived from other marine sponges, such as Theonella swinhoei, which also exhibit antimicrobial, antiviral, and antifungal activities . the compounds from Axinella sp. are particularly notable for their neuroprotective and anti-inflammatory properties . This uniqueness makes them valuable for developing new therapeutic agents .

Eigenschaften

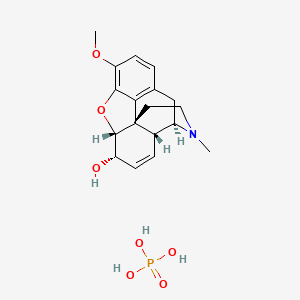

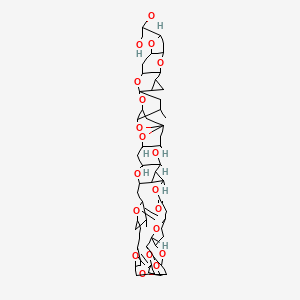

Molekularformel |

C61H86O19 |

|---|---|

Molekulargewicht |

1123.3 g/mol |

InChI |

InChI=1S/C61H86O19/c1-26-13-32-7-9-36-27(2)14-34(65-36)11-12-59-23-47-55(79-59)56-57(73-47)58(80-59)54-37(70-56)10-8-33(67-54)15-49(64)74-53-31(6)52-44(69-43(53)16-38(66-32)30(26)5)19-42-46(72-52)22-61(75-42)24-48-51(78-61)29(4)21-60(77-48)20-28(3)50-45(76-60)18-40-41(71-50)17-39(68-40)35(63)25-62/h26,28-29,31-48,50-58,62-63H,2,5,7-25H2,1,3-4,6H3/t26-,28?,29?,31?,32?,33-,34?,35?,36+,37+,38-,39?,40?,41?,42?,43+,44?,45+,46?,47?,48+,50+,51+,52?,53?,54?,55+,56?,57-,58+,59+,60-,61+/m1/s1 |

InChI-Schlüssel |

LMZKVILFCFSDGK-QTBWQIHVSA-N |

Isomerische SMILES |

C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7[C@@H](O6)[C@@H](O5)C8[C@@H](O7)CC[C@@H](O8)CC(=O)OC9[C@H](C[C@H](C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@]3(O2)CC([C@H]2[C@@H](O3)CC3C(O2)CC(O3)C(CO)O)C)C)OC1C9C |

Kanonische SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C |

Synonyme |

homohalichondrin B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)

![4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide](/img/structure/B1235689.png)

![O-[1-O-[(Z)-9-Octadecenoyl]-2-O-hexadecanoyl-L-glycero-3-phospho]choline](/img/structure/B1235694.png)